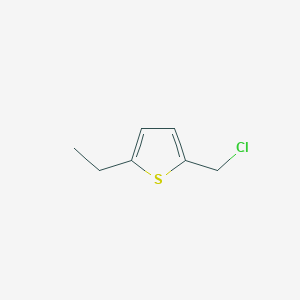

2-(Chloromethyl)-5-ethylthiophene

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C7H9ClS |

|---|---|

分子量 |

160.66 g/mol |

IUPAC名 |

2-(chloromethyl)-5-ethylthiophene |

InChI |

InChI=1S/C7H9ClS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5H2,1H3 |

InChIキー |

MZGAKROLKMJJEH-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(S1)CCl |

製品の起源 |

United States |

Synthetic Methodologies for 2 Chloromethyl 5 Ethylthiophene and Analogous Structures

Direct Chloromethylation Strategies

Direct chloromethylation involves the introduction of a chloromethyl (-CH₂Cl) group onto the thiophene (B33073) ring in a single step. This is a form of electrophilic aromatic substitution, with the Blanc chloromethylation reaction being a prominent example.

Exploration of the Blanc Chloromethylation Reaction Applied to Ethylthiophene Substrates

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. libretexts.orgwikipedia.org The reaction utilizes formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride. libretexts.orgwikipedia.orgalfa-chemistry.com The process involves the in situ formation of a highly electrophilic species from formaldehyde and HCl, which then attacks the electron-rich thiophene ring. wikipedia.org The resulting hydroxymethyl intermediate is subsequently converted to the chloromethyl product under the acidic reaction conditions. libretexts.orgwikipedia.org This reaction is valued for its directness in forming chloromethylated aromatic compounds. jk-sci.comorganic-chemistry.org

Regioselective Synthesis of 2-(Chloromethyl)-5-ethylthiophene from 2-Ethylthiophene

When applying chloromethylation to 2-ethylthiophene, the directing effect of the ethyl group is paramount. The ethyl group is an activating, ortho-, para-director. In the context of the thiophene ring, this directs the incoming electrophile to the C5 position (para) and the C3 position (ortho). Due to steric hindrance from the adjacent ethyl group, substitution is strongly favored at the C5 position, leading to the regioselective formation of this compound as the major product. The high stability of the thiophene ring generally requires potent electrophiles for substitution to occur. nih.gov Unexpectedly, it has been discovered that carrying out the chloromethylation in the presence of a compound containing a keto-group can yield a much purer product, with the isomeric 3-chloromethyl-thiophene content being significantly low. google.comgoogle.com

Catalytic Systems and Reaction Conditions in Chloromethylation Protocols

Effective chloromethylation of thiophene substrates relies on specific catalytic systems and controlled reaction conditions. Zinc chloride (ZnCl₂) is a commonly employed Lewis acid catalyst that enhances the electrophilicity of the formaldehyde. libretexts.orgwikipedia.org The reaction is typically performed under acidic conditions and may require anhydrous environments to improve yield and purity. jk-sci.com Temperature control is crucial; these reactions are often run at low temperatures, between -15°C and +20°C, with a range of 0°C to +10°C being particularly advantageous, to manage the reaction's exothermicity and minimize the formation of byproducts like diarylmethanes. jk-sci.comgoogle.comgoogle.com

Table 1: Typical Reaction Conditions for Direct Chloromethylation of Thiophene

| Parameter | Condition | Source(s) |

| Chloromethylating Agents | Formaldehyde (or paraformaldehyde) & HCl | google.comorgsyn.org |

| Catalyst | Zinc Chloride (ZnCl₂) | libretexts.orgwikipedia.org |

| Solvent/Medium | Concentrated HCl, sometimes with a ketone | google.comorgsyn.org |

| Temperature | 0°C to 10°C | google.comgoogle.com |

| Key Feature | Gaseous HCl is often bubbled through the mixture | google.comorgsyn.org |

In Situ Generation of Chloromethylating Agents and their Efficiency

For both practical and safety reasons, the chloromethylating agent is almost always generated in situ. This is commonly achieved by using a combination of formaldehyde (or its polymer, paraformaldehyde) and concentrated hydrochloric acid. google.comorgsyn.org A stream of hydrogen chloride gas is often passed through the reaction mixture to maintain a high concentration of the electrophilic species. orgsyn.org This approach avoids the need to handle highly carcinogenic reagents like bis(chloromethyl) ether, which can be a byproduct of some chloromethylation procedures. libretexts.org The use of paraformaldehyde can offer better temperature control compared to aqueous formaldehyde solutions. orgsyn.org

Functional Group Interconversion Pathways to the Chloromethyl Moiety

An alternative to direct chloromethylation is a two-step process involving the creation of an intermediate alcohol followed by its conversion to the desired chloride. This pathway provides a different strategic approach to the target molecule.

Synthesis via 5-Ethyl-2-thiophenemethanol Derivatives

This synthetic route first involves the preparation of 5-ethyl-2-thiophenemethanol. This alcohol can then be converted into this compound. The transformation of the primary alcohol to the corresponding alkyl chloride is a standard functional group interconversion in organic synthesis. solubilityofthings.com

A common and effective reagent for this conversion is thionyl chloride (SOCl₂), often used in the presence of a base like pyridine. chemicalbook.com The alcohol reacts with thionyl chloride to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the final product with inversion of configuration if a stereocenter were present. vanderbilt.edu Other reagents capable of converting primary alcohols to alkyl chlorides include phosphorus trichloride (PCl₃) or triphenylphosphine (B44618) in combination with a chlorine source like carbon tetrachloride. vanderbilt.edu This method offers a controlled, stepwise alternative to direct chloromethylation.

Table 2: Reagents for Converting 5-Ethyl-2-thiophenemethanol to this compound

| Reagent System | Base (if applicable) | Solvent | Temperature | Source(s) |

| Thionyl Chloride (SOCl₂) | Pyridine | Dichloromethane | 0°C to Room Temp | chemicalbook.com |

| Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄) | N/A | Carbon Tetrachloride | Reflux | vanderbilt.edu |

| Methanesulfonyl Chloride (MsCl) | Diisopropylethylamine (DIEA) | Dichloromethane | 0°C to Room Temp | chemicalbook.com |

Halogen Exchange Reactions for Targeted Chloromethyl Group Introduction

Halogen exchange reactions, particularly those that are mechanistically bimolecular nucleophilic substitutions (SN2), provide a classic and effective method for interconverting alkyl halides. wikipedia.org The Finkelstein reaction, for instance, involves the exchange of one halogen for another and is typically driven to completion by leveraging the differential solubility of the resulting halide salts. wikipedia.org While not a direct method for introducing a chloromethyl group from a non-halogenated precursor, it is a key strategy for converting a more reactive or easily introduced halogen into the desired chloro-substituent.

For a substrate like 2-ethylthiophene, a direct chloromethylation can be challenging to control and may yield mixtures of products. A more targeted approach would involve the initial introduction of a hydroxymethyl group to form 2-ethyl-5-(hydroxymethyl)thiophene. This alcohol can then be converted to a more reactive alkyl halide, such as a bromomethyl or iodomethyl derivative. The subsequent treatment of this intermediate with a chloride salt facilitates the halogen exchange.

The classic Finkelstein reaction converts an alkyl chloride or bromide into an alkyl iodide using sodium iodide in acetone. wikipedia.org The reverse process, converting an alkyl bromide or iodide to an alkyl chloride, can also be achieved by carefully selecting reagents and conditions to shift the equilibrium. For example, using a high concentration of a chloride source, such as lithium chloride or tetrabutylammonium (B224687) chloride, in a suitable polar aprotic solvent can drive the substitution.

Table 1: Parameters for Halogen Exchange Reactions

| Parameter | Description | Relevance to Synthesis |

|---|---|---|

| Leaving Group | The halide being replaced (e.g., Br⁻, I⁻). | Iodide is a better leaving group than bromide, facilitating the exchange. |

| Nucleophile | The halide being introduced (Cl⁻). | The concentration and source of the chloride ion are critical. |

| Solvent | Typically a polar aprotic solvent (e.g., acetone, DMF, DMSO). wikipedia.org | The solvent must solubilize the reagents while influencing the solubility of the salt byproducts to drive the reaction. |

| Equilibrium | The reaction is reversible and governed by Le Châtelier's principle. wikipedia.org | Using an excess of the chloride salt or precipitating the bromide/iodide salt byproduct pushes the reaction toward the desired chloromethyl product. |

This multi-step pathway—hydroxymethylation, conversion to a better leaving group, and subsequent halogen exchange—offers superior regiochemical control compared to direct chloromethylation of 2-ethylthiophene.

De Novo Synthesis of the Thiophene Ring Incorporating Ethyl and Chloromethyl Functionalities

An alternative and powerful strategy involves constructing the thiophene ring from acyclic precursors that already contain the required ethyl and chloromethyl (or precursor) functionalities. This de novo approach ensures the substituents are placed at the desired positions from the outset, avoiding potential issues with regioselectivity in electrophilic substitution reactions on a pre-existing thiophene ring.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. tandfonline.comresearchgate.net These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. tandfonline.com The Gewald aminothiophene synthesis is a prominent example of an MCR used to produce substituted thiophenes. derpharmachemica.compharmaguideline.com

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile), followed by cyclization with elemental sulfur in the presence of a base. derpharmachemica.com To synthesize a precursor for this compound, one could envision a modified Gewald approach. For instance, the reaction could utilize 3-hexanone as the ketone component, which would ultimately place the ethyl group at the 5-position of the thiophene ring. The active methylene component would need to be a compound like 3-chloro-2-cyanopropanoate, which would introduce the precursor to the chloromethyl group at the 2-position.

Table 2: Generalized Components for Gewald Thiophene Synthesis

| Component | Function | Example for Target Synthesis |

|---|---|---|

| Carbonyl Compound | Provides C4 and C5 of the thiophene ring and their substituents. | 3-Hexanone (to provide the ethyl group at C5). |

| Active Methylene Nitrile | Provides C2 and C3 of the thiophene ring and their substituents. | A cyanoacetate derivative with a chloromethyl precursor. |

| Elemental Sulfur | Acts as the sulfur source for the heterocycle. | S₈. |

| Base Catalyst | Promotes the initial Knoevenagel condensation. derpharmachemica.com | Amines like morpholine or triethylamine. |

This MCR approach offers a convergent and efficient route to highly functionalized thiophenes directly from simple starting materials.

Numerous classical organic reactions rely on the cyclization of a linear precursor to form the thiophene ring. These methods provide robust and versatile pathways to a wide array of thiophene derivatives.

The Paal-Knorr thiophene synthesis is a foundational method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. pharmaguideline.comnih.gov To generate a precursor for the target molecule, one could start with 1-chloroheptane-3,6-dione. The cyclization of this diketone with Lawesson's reagent would theoretically yield this compound directly. The accessibility of the starting 1,4-dicarbonyl compound is often the limiting factor in this synthesis.

The Fiesselmann thiophene synthesis is another versatile method that involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated aldehydes/ketones. rsc.orgbeilstein-journals.org This reaction proceeds under basic conditions and allows for the construction of various substituted thiophenes. For the target molecule, a potential route could involve reacting a β-chlorovinyl ketone bearing the ethyl group with a thioglycolate ester that carries the chloromethyl precursor.

Table 3: Comparison of Thiophene Cyclization Methodologies

| Synthesis Method | Precursor Type | Sulfur Source | Key Features |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound | External (e.g., P₄S₁₀, Lawesson's reagent) nih.gov | Robust and high-yielding; depends on precursor availability. |

| Fiesselmann | β-halo-α,β-unsaturated carbonyl or acetylenic ester + thioglycolate | Internal (from thioglycolate derivative) beilstein-journals.org | Highly versatile for producing thiophene carboxylic acid derivatives. |

| Hinsberg | 1,2-Dicarbonyl compound + dialkyl thiodiacetate | Internal (from thiodiacetate) rsc.org | Useful for synthesizing thiophene dicarboxylates. |

These cyclization strategies represent powerful tools for the de novo synthesis of the thiophene core, with the specific substitution pattern being dictated by the design of the acyclic starting materials.

Purification and Isolation Techniques for Chloromethylthiophene Intermediates

The purification and isolation of chloromethylthiophene intermediates are critical steps that require careful consideration due to the potential instability and hazardous nature of these compounds. 2-(Chloromethyl)thiophene (B1266113) and its analogs are known to be lachrymatory and can decompose upon storage, particularly in the presence of moisture or heat, which can generate hydrogen chloride gas and lead to polymerization. orgsyn.org

Standard purification methods are employed, but with specific precautions. wikipedia.org

Distillation: Vacuum distillation is the preferred method for purifying liquid chloromethylthiophenes. Performing the distillation at reduced pressure allows the compound to boil at a lower temperature, minimizing thermal decomposition. orgsyn.org It is crucial that the distillation pot temperature is kept as low as possible. orgsyn.org

Chromatography: Silica gel column chromatography can be used for the purification of less volatile or solid derivatives. The choice of eluent is critical to ensure good separation without causing decomposition of the product on the acidic silica gel. Using a non-polar solvent system and promptly removing the solvent after collection is advisable.

Extraction: Liquid-liquid extraction is a primary step in the workup of synthesis reactions. After quenching the reaction, the crude product is extracted into a suitable organic solvent. This is followed by washing the organic layer with water, a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine to remove excess water before drying. orgsyn.orgchemicalbook.com

Crystallization/Recrystallization: For solid intermediates, recrystallization from an appropriate solvent system is an effective method for achieving high purity. wikipedia.orgijddr.in The process relies on the difference in solubility of the compound and impurities in a solvent at different temperatures.

Given the instability of 2-chloromethylthiophene, a stabilizer is often added to the purified product before storage. Dicyclohexylamine (1-2% by weight) is commonly added to inhibit decomposition and prevent pressure buildup in storage containers. orgsyn.org The stabilized material should be stored in a refrigerator in a loosely plugged bottle to allow any generated gas to escape safely. orgsyn.org

Table 4: Recommended Purification and Handling Procedures

| Technique | Application | Key Considerations |

|---|---|---|

| Vacuum Distillation | Purification of the final liquid product. | Use low pot temperature (<100-125°C) to prevent decomposition. orgsyn.org |

| Extraction | Initial workup post-synthesis. | Wash with NaHCO₃ solution to neutralize acid; dry thoroughly. orgsyn.org |

| Column Chromatography | Separation from non-volatile impurities. | Use a minimally acidic stationary phase; rapid elution is preferred. |

| Stabilization & Storage | Long-term preservation. | Add 1-2% dicyclohexylamine; store in a cold, ventilated area. orgsyn.org |

Reactivity and Advanced Reaction Mechanisms of 2 Chloromethyl 5 Ethylthiophene

Electrophilic Aromatic Substitution on the Thiophene (B33073) Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, including thiophenes. wikipedia.orgtotal-synthesis.com The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles due to the ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex or arenium ion). uoanbar.edu.iq The regiochemical outcome and the rate of these substitutions on 2-(chloromethyl)-5-ethylthiophene are dictated by the electronic and steric properties of the existing substituents.

The directing effects of the substituents on the thiophene ring determine the position of attack by an incoming electrophile. In this compound, the two available positions for substitution are C3 and C4.

Ethyl Group (at C5): The ethyl group is an alkyl group, which is electron-donating through an inductive effect and hyperconjugation. As an activating group, it increases the electron density of the thiophene ring, making it more nucleophilic. wikipedia.org In thiophenes, 2-alkyl groups (or 5-alkyl groups) strongly direct incoming electrophiles to the adjacent vacant alpha position (C5 or C2) and to the beta position (C3 or C4). Since the C2 position is occupied, the ethyl group at C5 directs electrophiles primarily to the C4 position. uoanbar.edu.iqlibretexts.org

The combined influence of these two groups leads to a strong preference for electrophilic substitution at the C4 position . The directing effect of the activating ethyl group and the deactivating chloromethyl group are synergistic, both favoring attack at C4. Attack at the C3 position is significantly less favored.

The preference for electrophilic attack at the C4 position is rooted in both electronic and steric factors.

Electronic Factors: The stability of the cationic intermediate formed during the substitution process is the primary determinant of regioselectivity. masterorganicchemistry.com

Attack at C4: When the electrophile attacks the C4 position, the positive charge of the resulting sigma complex can be delocalized across the ring and, crucially, onto the C5 carbon bearing the electron-donating ethyl group. The ethyl group effectively stabilizes this adjacent positive charge through hyperconjugation and inductive effects.

Attack at C3: Attack at the C3 position would place a positive charge on the C2 carbon, which is adjacent to the electron-withdrawing chloromethyl group. This would be a destabilizing interaction, making this pathway less favorable.

Steric Factors: Steric hindrance can also play a role in determining the site of attack, especially with bulky electrophiles. wikipedia.orgyoutube.com In this compound, the C4 position is flanked by the ethyl group at C5 and a hydrogen atom at C3. The C3 position is flanked by the chloromethyl group at C2 and a hydrogen at C4. While the chloromethyl and ethyl groups are of moderate size, steric hindrance is generally not the dominant factor in this specific case, as the electronic effects provide a much clearer and stronger directive influence.

| Thiophene Derivative | Substituent Effects | Expected Relative Reactivity (towards EAS) |

|---|---|---|

| 2,5-Dimethylthiophene | Two activating alkyl groups | Very High |

| 2-Ethylthiophene | One activating alkyl group | High |

| This compound | One activating alkyl group, one deactivating chloromethyl group | Moderate |

| Thiophene | Unsubstituted | Baseline |

| 2-Chlorothiophene | One deactivating halogen group | Low |

| 2,5-Dichlorothiophene | Two deactivating halogen groups | Very Low |

Data in this table is based on established principles of electrophilic aromatic substitution reactivity. wikipedia.orglibretexts.orgjcu.edu.au

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) attached to the thiophene ring is structurally analogous to a benzyl (B1604629) chloride. This makes the carbon atom of the chloromethyl group susceptible to nucleophilic attack, readily undergoing SN1 and SN2 reactions. nbinno.com The chlorine atom is a good leaving group, and the adjacent thiophene ring can stabilize both the transition state and any potential carbocation intermediate.

This compound is expected to react with a wide array of nucleophiles to yield various derivatives. This reactivity is a cornerstone of its utility as a synthetic intermediate. jcu.edu.aunbinno.com

| Nucleophile Type | Example Nucleophile | Product Type | General Reaction |

|---|---|---|---|

| Oxygen-based | Hydroxide (OH⁻), Alkoxides (RO⁻) | Alcohols, Ethers | R-CH₂Cl + R'O⁻ → R-CH₂OR' + Cl⁻ |

| Nitrogen-based | Ammonia (B1221849) (NH₃), Amines (R'NH₂), Azide (N₃⁻) | Amines, Azides | R-CH₂Cl + R'₂NH → R-CH₂NR'₂ + HCl |

| Sulfur-based | Thiolates (RS⁻), Sulfide (S²⁻) | Thioethers, Disulfides | R-CH₂Cl + R'S⁻ → R-CH₂SR' + Cl⁻ |

| Carbon-based | Cyanide (CN⁻), Enolates | Nitriles, Alkylated Carbonyls | R-CH₂Cl + CN⁻ → R-CH₂CN + Cl⁻ |

In the table, R represents the 5-ethylthien-2-yl group. These reactions are analogous to those of other chloromethylated thiophenes. impactfactor.orgresearchgate.net

The chloromethyl group in this compound is on a primary carbon, which typically favors an SN2 mechanism. However, its "benzylic" position next to the thiophene ring allows for the stabilization of a potential carbocation intermediate, making an SN1 pathway also possible. youtube.com The operative mechanism is therefore highly dependent on the reaction conditions, particularly the nucleophile and the solvent. nih.govyoutube.com

SN2 Mechanism: This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO). youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-Cl][Nu]). Polar aprotic solvents solvate the cation of the nucleophilic salt but leave the nucleophilic anion relatively "bare," increasing its reactivity. youtube.com

| Solvent Type | Example Solvents | Effect on Nucleophile | Effect on Intermediates/Transition States | Favored Mechanism |

|---|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (B145695) (EtOH), Methanol (MeOH) | Solvates and stabilizes the nucleophile, reducing its reactivity. | Strongly stabilizes carbocation intermediate and leaving group. | SN1 |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Does not strongly solvate the nucleophile, leaving it more reactive. | Stabilizes the SN2 transition state to some extent. | SN2 |

| Nonpolar | Hexane, Toluene | Poorly dissolves ionic nucleophiles. | Does not effectively stabilize charged intermediates or transition states. | Slow reaction rates for both mechanisms. |

This table summarizes general solvent effects on nucleophilic substitution reactions. youtube.comyoutube.comlibretexts.orgyoutube.com

Synthesis of Thiophenemethanol, Thiopheneacetonitrile, and Related Functionalized Derivatives

The chloromethyl group in this compound is a prime site for nucleophilic substitution reactions, enabling the synthesis of a variety of functionalized derivatives. ucl.ac.uknih.gov The electron-rich thiophene ring can influence the reactivity of the chloromethyl group. uoanbar.edu.iq

Synthesis of 5-Ethyl-2-thiophenemethanol:

The conversion of this compound to 5-ethyl-2-thiophenemethanol is a standard nucleophilic substitution reaction. This is typically achieved by hydrolysis, where the chlorine atom is displaced by a hydroxyl group. The reaction is generally carried out in the presence of a weak base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.

A general procedure involves dissolving this compound in a suitable solvent mixture, such as aqueous acetone, and heating the mixture with a base. The resulting 5-ethyl-2-thiophenemethanol can then be extracted and purified. The progress of the reaction can be monitored by techniques like thin-layer chromatography.

Synthesis of 5-Ethyl-2-thiopheneacetonitrile:

The synthesis of 5-ethyl-2-thiopheneacetonitrile from this compound involves the displacement of the chloride with a cyanide ion. google.comgoogle.com This reaction is a valuable method for carbon chain extension.

A common method involves reacting this compound with sodium or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or a mixture of water and acetone. google.comchemicalbook.com The use of phase-transfer catalysts can sometimes facilitate the reaction. For instance, a patent describes the reaction of 2-chloromethylthiophene with sodium cyanide in a water-acetone solvent system at temperatures between 50-80°C to yield 2-thiopheneacetonitrile (B147512). google.com Another publication mentions the synthesis of 2-thiopheneacetonitrile from 2-chloromethylthiophene and sodium cyanide, highlighting the need to handle the toxic cyanide reagent with care. google.com

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| 2-(Chloromethyl)thiophene (B1266113) | Sodium Cyanide | Water/Acetone | 2-Thiopheneacetonitrile | Not Specified | google.com |

| 2-Chloromethylthiophene | Sodium Cyanide | Not Specified | 2-Thiopheneacetonitrile | Not Specified | google.com |

| 2-Bromothiophene | Cyano-acetate | Organic Solvent with Palladium catalyst and Organophosphorus ligand | 2-Thiopheneacetonitrile | 74% | google.com |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Thiophene Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the chloromethyl group is typically involved in nucleophilic substitutions, the thiophene ring of this compound can be functionalized to participate in these advanced coupling reactions. This often requires conversion of a C-H or C-halogen bond on the thiophene ring into an organometallic reagent.

Suzuki, Stille, and Negishi Coupling Reactions of this compound (after conversion to organometallic reagents)

To engage in Suzuki, Stille, or Negishi cross-coupling reactions, the thiophene ring of this compound must first be converted into a suitable organometallic species. This typically involves halogenation of the thiophene ring followed by reaction with an appropriate metal or organometallic reagent.

Preparation of Organometallic Reagents:

Organoboron Reagents (for Suzuki Coupling): A bromo or iodo derivative of this compound can be reacted with a diboron (B99234) ester in the presence of a palladium catalyst to form the corresponding thiophene boronic acid or boronate ester.

Organotin Reagents (for Stille Coupling): The halogenated thiophene can be treated with an organotin compound, such as hexamethylditin, in the presence of a palladium catalyst to yield the stannylated thiophene.

Organozinc or Organomagnesium Reagents (for Negishi Coupling): Halogen-metal exchange reactions using organolithium reagents followed by transmetalation with a zinc or magnesium salt can generate the required organozinc or organomagnesium species.

Once these organometallic reagents are prepared, they can be coupled with various organic halides or triflates under standard Suzuki, Stille, or Negishi conditions to introduce new substituents onto the thiophene ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. jcu.edu.au

Palladium-Catalyzed Carbonylation and Other Insertion Reactions

Palladium-catalyzed carbonylation reactions offer a direct route to introduce a carbonyl group onto the thiophene ring. This can be achieved by reacting a halogenated derivative of this compound with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, such as an alcohol or an amine, to yield esters or amides, respectively.

For instance, the carbonylation of a bromo-substituted this compound with carbon monoxide and an alcohol would lead to the corresponding thiophenecarboxylate ester. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, would need to be optimized for this specific substrate.

Radical Reactions of the Chloromethyl Group and Thiophene Ring

The carbon-chlorine bond in the chloromethyl group and the C-H bonds on the thiophene ring can undergo radical reactions under specific conditions.

Homolytic Cleavage of the Carbon-Chlorine Bond

The C-Cl bond in this compound can undergo homolytic cleavage upon exposure to heat or UV light, or in the presence of a radical initiator, to generate a 5-ethyl-2-thienylmethyl radical. This reactive intermediate can then participate in various radical reactions.

The stability of this radical is influenced by the adjacent thiophene ring, which can delocalize the unpaired electron. This radical can subsequently undergo dimerization, react with other radical species, or abstract an atom from another molecule.

Radical Addition and Polymerization Initiation

The 5-ethyl-2-thienylmethyl radical generated from the homolytic cleavage of the C-Cl bond can initiate the polymerization of various monomers, such as styrenes, acrylates, and methacrylates. This process, known as radical polymerization, would lead to polymers with thiophene-containing end groups.

Ring-Opening and Rearrangement Reactions

The thiophene ring is an aromatic heterocycle, which generally implies a degree of stability. Ring-opening reactions, therefore, require specific and often forcing conditions to overcome this aromatic stabilization. Rearrangement reactions are more likely to involve the substituents, particularly the labile chloromethyl group.

Direct experimental studies on the ring-opening of this compound are scarce. However, research on related fused thiophene systems provides insight into potential pathways. For instance, the ring-opening of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene has been achieved using strong nucleophiles like aryllithium reagents. nih.gov This suggests that a sufficiently potent nucleophile could potentially attack the thiophene ring of this compound, leading to its cleavage.

A plausible, though unconfirmed, mechanism for the ring-opening of this compound under strong nucleophilic attack (e.g., with an organolithium reagent, R-Li) could proceed as follows:

Nucleophilic Attack: The organolithium reagent could attack one of the carbon atoms of the thiophene ring, leading to a loss of aromaticity and the formation of a lithiated intermediate.

Ring Cleavage: Subsequent electronic rearrangement could lead to the cleavage of a carbon-sulfur bond, resulting in an open-chain thiolate.

Workup: Quenching the reaction with a proton source would yield the final ring-opened product.

The conditions for such a reaction would likely be harsh, requiring low temperatures and an inert atmosphere to prevent side reactions.

| Reagent | Conditions | Outcome |

| Aryllithium | THF, low temperature | Ring-opening of dithienothiophene nih.gov |

This table illustrates conditions under which a related thiophene derivative undergoes ring-opening, suggesting a potential, though not confirmed, pathway for this compound.

It is important to note that the chloromethyl group is also highly reactive towards nucleophiles. In a reaction with a strong nucleophile, competitive substitution at the chloromethyl group would be a major competing reaction, likely predominating over ring attack.

Rearrangements involving the chloromethyl group are more plausible under various conditions. The carbon-chlorine bond in the chloromethyl group is polarized and susceptible to cleavage, which can lead to the formation of a 5-ethyl-2-thienylmethyl cation. This carbocation is stabilized by the adjacent thiophene ring through resonance.

Cationic Rearrangements:

Under acidic or Lewis acidic conditions, the formation of the 5-ethyl-2-thienylmethyl cation could initiate rearrangements. While intramolecular rearrangements of this specific cation are not well-documented, intermolecular reactions that appear as rearrangements are possible. For example, in the presence of a suitable aromatic substrate, a Friedel-Crafts type alkylation could occur, followed by subsequent migrations of the thienylmethyl group on the aromatic ring, which could be considered a form of rearrangement.

Sommelet-Hauser Rearrangement:

If the chloromethyl group is converted to a quaternary ammonium (B1175870) salt (e.g., by reaction with a tertiary amine), it could potentially undergo a Sommelet-Hauser rearrangement in the presence of a strong base. This would involve deprotonation of an adjacent methyl group on the amine, followed by a chembk.comnist.gov-sigmatropic rearrangement, ultimately leading to the introduction of a new substituent on the thiophene ring. This remains a theoretical possibility as it has not been specifically reported for this compound.

Rearrangements Involving the Ethyl Group:

Rearrangements of the ethyl group are less likely as they would require the cleavage of a stable carbon-carbon bond on the aromatic ring. Such reactions typically require very high temperatures or specific catalytic conditions and are not commonly observed for alkylthiophenes under normal laboratory conditions.

| Precursor Moiety | Reaction Type | Potential Outcome |

| 2-(Chloromethyl) | Cation Formation | Intermolecular Alkylation |

| Quaternary Ammonium Salt | Sommelet-Hauser | Ring-substituted product |

This table outlines theoretical rearrangement pathways for this compound based on the reactivity of its functional groups.

Derivatization and Functionalization Strategies Utilizing 2 Chloromethyl 5 Ethylthiophene

Transformations of the Chloromethyl Group into Diverse Functionalities

The chloromethyl group at the 2-position of the thiophene (B33073) ring is the most reactive site for nucleophilic substitution, providing a straightforward entry to a wide array of functionalized thiophenes.

Synthesis of Aldehyde, Carboxylic Acid, and Ester Derivatives

The conversion of the chloromethyl group into oxygen-containing functionalities like aldehydes, carboxylic acids, and esters significantly broadens the synthetic utility of the 2-(chloromethyl)-5-ethylthiophene core.

The oxidation of the related 2-(chloromethyl)thiophene (B1266113) to 2-thiophenecarboxaldehyde can be achieved, and similar methods are applicable to the 5-ethyl derivative. For instance, the Sommelet reaction, involving reaction with hexamethylenetetramine followed by hydrolysis, is a classic method for this transformation. Alternatively, oxidation with dimethyl sulfoxide (B87167) (DMSO), known as the Kornblum oxidation, provides another route to the aldehyde.

Further oxidation of the resulting 5-ethylthiophene-2-carbaldehyde (B1583135) yields 5-ethylthiophene-2-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) or silver oxide (Ag2O).

A more direct route to the corresponding acetic acid derivative, (5-ethylthiophen-2-yl)acetic acid, involves the reaction of this compound with sodium cyanide to form the nitrile, followed by hydrolysis. A patent describes the synthesis of 2-thiopheneacetic acid from 2-(chloromethyl)thiophene via the nitrile intermediate, which is then hydrolyzed. google.com This two-step process is a common strategy for converting alkyl halides to carboxylic acids with an additional carbon atom. google.com

Ester derivatives can be prepared either by Fischer esterification of the carboxylic acid or directly from this compound. For example, reaction with a carboxylate salt (e.g., sodium acetate) can yield the corresponding ester.

Table 1: Synthesis of Aldehyde, Carboxylic Acid, and Ester Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-(Chloromethyl)thiophene | 1. Hexamethylenetetramine, CHCl3, reflux; 2. H2O, reflux | 2-Thiophenecarboxaldehyde | N/A |

| 2-(Chloromethyl)thiophene | NaCN, H2O, catalyst; then H+, H2O, heat | 2-Thiopheneacetic acid | google.com |

| 5-(Chloromethyl)furfural | t-BuOCl; then EtOH | Ethyl 5-(chloromethyl)furan-2-carboxylate | escholarship.org |

Note: Data for directly analogous reactions on this compound is limited in readily available literature; examples are drawn from closely related thiophene and furan (B31954) chemistries.

Preparation of Aminoalkyl- and Cyanoalkyl-thiophenes

The synthesis of nitrogen-containing derivatives from this compound is a key step in the development of various biologically active compounds.

The reaction of this compound with ammonia (B1221849) or primary/secondary amines readily yields the corresponding aminoalkyl-thiophenes. These reactions are typically carried out in a suitable solvent, sometimes with the addition of a base to neutralize the hydrogen chloride formed. For instance, a patent describes the synthesis of 2-thiophene ethylamine (B1201723) starting from 2-bromothiophene, which is converted to 2-thiophene ethanol (B145695) and then subjected to esterification and ammonolysis. google.com A similar approach could be envisioned starting from this compound.

The preparation of (5-ethylthiophen-2-yl)acetonitrile is a straightforward nucleophilic substitution reaction where the chloride is displaced by a cyanide ion. A U.S. patent details the conversion of crude 2-chloromethyl-thiophene to 2-thiopheneacetonitrile (B147512) using sodium cyanide and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This method is highly applicable to the 5-ethyl derivative, providing a key intermediate for the synthesis of carboxylic acids, amines (via reduction), and other nitrogen-containing heterocycles.

Table 2: Preparation of Aminoalkyl- and Cyanoalkyl-thiophenes

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Chloromethyl-thiophene | NaCN, tetrabutylammonium bromide, H2O, 70°C | 2-Thiopheneacetonitrile | google.com |

| 2-Thiophene ethanol | Two-step esterification and ammonolysis | 2-Thiophene ethylamine | google.com |

Formation of Organometallic Species for Further Coupling

While the direct formation of Grignard or organolithium reagents from this compound is complicated by the reactivity of the chloromethyl group, it can be converted into other organometallic species suitable for cross-coupling reactions.

One common strategy involves converting the chloromethyl group to a less reactive functionality, such as a phosphonium (B103445) salt. Reaction with triphenylphosphine (B44618) (PPh3) would yield (5-ethylthiophen-2-yl)methyl)triphenylphosphonium chloride. This salt can then be used in Wittig reactions with aldehydes and ketones to form vinyl-thiophenes.

For direct C-C bond formation, the chloromethyl group can participate in coupling reactions. For example, in the presence of a suitable catalyst, it can be coupled with organozinc reagents. The related 5-(chloromethyl)furfural has been shown to form organozinc nucleophiles. escholarship.org Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also powerful tools for functionalizing the thiophene ring, though these are more commonly performed on halothiophenes rather than chloromethylthiophenes. jcu.edu.aunih.gov

Exploitation of the Ethyl Group for Targeted Chemical Modifications

The ethyl group at the 5-position of the thiophene ring is less reactive than the chloromethyl group but can still be chemically modified through various reactions.

Selective Oxidation and Reduction of the Ethyl Side Chain

Selective oxidation of the ethyl group can lead to valuable derivatives. Oxidation of the benzylic-like position of the ethyl group can yield 1-(5-(chloromethyl)thiophen-2-yl)ethan-1-one. This transformation typically requires specific oxidizing agents that can selectively target the α-carbon of the alkyl chain without affecting the chloromethyl group or the thiophene ring.

Conversely, while the ethyl group is already in a reduced state, further modification might involve reactions that lead to its transformation. However, complete reduction of the thiophene ring itself using methods like Raney nickel desulfurization would result in the formation of a substituted butane, destroying the aromatic core. wikipedia.org

Halogenation or Alkylation of the Ethyl Moiety

Direct halogenation of the ethyl group can be challenging due to the high reactivity of the thiophene ring towards electrophiles. wikipedia.orgiust.ac.ir Electrophilic halogenation would preferentially occur at the vacant 3- and 4-positions of the thiophene ring. wikipedia.orgiust.ac.ir However, radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could potentially lead to the formation of 2-(1-bromoethyl)-5-(chloromethyl)thiophene.

Alkylation of the ethyl group is not a common transformation. Instead, functionalization of the thiophene ring itself or the chloromethyl group is the preferred strategy for building more complex molecules.

Synthesis of Complex Heterocyclic Systems and Polycyclic Architectures

The construction of intricate heterocyclic and polycyclic systems is a cornerstone of modern organic synthesis, enabling the development of novel materials and therapeutic agents. This compound, with its reactive chloromethyl group, serves as an electrophilic partner in various cyclization and annulation reactions.

Annulation, or ring-forming, reactions are a powerful tool for creating fused-ring systems containing a thiophene moiety. While specific examples utilizing this compound are not prevalent in the literature, the reactivity of the analogous 2-(chloromethyl)thiophene provides a blueprint for its potential applications. These reactions typically involve the reaction of the chloromethyl group with a dinucleophile or a species capable of sequential cyclization steps.

One plausible approach is the reaction of this compound with a β-enaminone or a related 1,3-dicarbonyl equivalent. This type of reaction can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. The initial step would involve the alkylation of the enamine nitrogen or the α-carbon of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic system. The ethyl group at the 5-position of the thiophene ring would remain as a substituent on the newly formed polycyclic architecture, potentially influencing its physical and biological properties.

Another strategy involves the reaction with ortho-functionalized anilines or other aromatic systems. For instance, reaction with an ortho-aminothiophenol could lead to the formation of a thieno[2,3-b] mdpi.comrsc.orgbenzothiazine ring system through a tandem N-alkylation and S-alkylation sequence.

The following table outlines potential annulation reactions based on the known chemistry of similar thiophene derivatives:

| Reactant for this compound | Potential Fused Product | Reaction Type |

| β-Enaminone | Thieno[2,3-b]pyridine derivative | Alkylation followed by intramolecular cyclization |

| ortho-Aminothiophenol | Thieno[2,3-b] mdpi.comrsc.orgbenzothiazine derivative | Tandem N- and S-alkylation |

| 2-Cyanothioacetamide | 2-Aminothieno[2,3-b]thiophene derivative | Gewald-type reaction followed by cyclization |

These examples highlight the potential of this compound as a precursor to a variety of fused thiophene systems, which are of interest for their electronic and photophysical properties. rsc.orgingentaconnect.com

The synthesis of macrocycles and oligomers containing thiophene units is of significant interest for applications in supramolecular chemistry, molecular recognition, and organic electronics. rsc.org The incorporation of the this compound unit can be envisioned through several synthetic strategies.

Macrocyclization can be achieved under high-dilution conditions by reacting 2,5-bis(functionalized) thiophenes or by the iterative coupling of smaller thiophene units. While this compound itself is monofunctionalized in the reactive chloromethyl group, it could be incorporated into a larger precursor that then undergoes macrocyclization. For example, the ethyl group could be further functionalized to introduce a second reactive site, or the thiophene ring could be coupled with another thiophene derivative to form a dimer which is then used in a macrocyclization reaction.

A common strategy for synthesizing thiophene-based macrocycles involves the oxidative coupling of diethynylthiophene precursors. nih.gov Although this does not directly utilize the chloromethyl functionality, this compound could be converted to a suitable diethynyl derivative. More directly, the chloromethyl group can act as an electrophile in reactions with dithiolates or other bis-nucleophiles to form macrocyclic structures. For instance, reaction with a long-chain dithiol under high dilution could yield a thiophene-containing thioether macrocycle.

Oligomeric structures, particularly oligothiophenes, are renowned for their use as organic semiconductors. The iterative coupling of thiophene units is a common approach to synthesize these materials. While methods like Suzuki or Stille coupling are more prevalent for this purpose, the reactivity of the chloromethyl group could be exploited in alternative polymerization or oligomerization strategies. For example, self-condensation of a Grignard reagent derived from this compound (after conversion of the chloromethyl group to a less reactive species and subsequent metal-halogen exchange on the thiophene ring) could, in principle, lead to poly(5-ethyl-2-thienylmethylene) structures, although controlling the regiochemistry would be challenging.

The following table summarizes potential strategies for incorporating the this compound moiety into larger structures:

| Target Structure | Synthetic Strategy | Key Reaction |

| Thiophene-containing macrocycle | High-dilution reaction with a bis-nucleophile | Nucleophilic substitution |

| Oligothiophene | Iterative coupling of thiophene units | Conversion to a suitable monomer for cross-coupling |

| Poly(thienylmethylene) | Self-condensation of a functionalized monomer | Grignard-type coupling |

Development of Focused Chemical Libraries Based on this compound Scaffold

The development of focused chemical libraries is a key strategy in drug discovery and materials science to systematically explore the structure-activity or structure-property relationships of a particular molecular scaffold. The this compound scaffold is well-suited for this purpose due to the reliable reactivity of the chloromethyl group, which allows for the introduction of a wide range of substituents.

A common approach to building such a library is through parallel synthesis, where the starting scaffold is reacted with a diverse set of building blocks in separate reaction vessels. The chloromethyl group of this compound readily undergoes nucleophilic substitution with a variety of nucleophiles. This allows for the creation of a library of compounds with the general structure of 5-ethyl-2-(substituted methyl)thiophene.

The diversity of the library can be achieved by using a wide array of nucleophiles, as illustrated in the table below:

| Nucleophile Class | Resulting Functional Group at the 2-position | Potential Application Area |

| Alcohols (ROH) | Ether (-CH₂OR) | Medicinal Chemistry |

| Thiols (RSH) | Thioether (-CH₂SR) | Materials Science, Medicinal Chemistry |

| Amines (R₂NH) | Amine (-CH₂NR₂) | Medicinal Chemistry |

| Carboxylates (RCOO⁻) | Ester (-CH₂OOCR) | Prodrugs |

| Azides (N₃⁻) | Azide (-CH₂N₃) | Click Chemistry, Bioorthogonal Ligation |

| Cyanides (CN⁻) | Nitrile (-CH₂CN) | Synthetic Intermediate |

This parallel synthesis approach can be performed in solution-phase or adapted for solid-phase synthesis, where the thiophene scaffold is attached to a solid support, allowing for ease of purification. core.ac.uk The resulting library of compounds can then be screened for desired biological activities or material properties. For example, libraries of thiophene derivatives have been successfully screened to identify novel inhibitors of various enzymes or new materials for organic light-emitting diodes (OLEDs). rsc.org

The synthesis of such a library would typically involve the following steps:

Scaffold Preparation: Synthesis of the starting material, this compound.

Library Generation: Parallel reaction of the scaffold with a diverse set of nucleophiles in a multi-well plate format.

Purification: Purification of the library members, often using high-throughput techniques like automated flash chromatography or solid-phase extraction.

Characterization and Screening: Analysis of the compounds for purity and structure, followed by screening for the desired properties.

The systematic variation of the substituent introduced via the chloromethyl group allows for a detailed exploration of the chemical space around the 5-ethylthiophene core, facilitating the identification of lead compounds for further development.

Computational and Theoretical Investigations of 2 Chloromethyl 5 Ethylthiophene

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. Through DFT calculations, a wealth of information regarding the electronic structure, charge distribution, and reactivity of 2-(Chloromethyl)-5-ethylthiophene can be obtained.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Orbital Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For thiophene (B33073) and its derivatives, the π-electron system of the aromatic ring plays a significant role in defining the frontier orbitals. wikipedia.org The presence of an electron-donating ethyl group at the 5-position and an electron-withdrawing chloromethyl group at the 2-position on the thiophene ring of this compound introduces a push-pull electronic effect. This substitution pattern is expected to influence the energies of the HOMO and LUMO. The ethyl group will likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the chloromethyl group will lower the energy of the LUMO, enhancing its reactivity towards nucleophiles.

Table 1: Representative Frontier Molecular Orbital Energies of Thiophene Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thiophene | -6.9 | -0.5 | 6.4 |

| 2-Methylthiophene | -6.6 | -0.3 | 6.3 |

| 2-Chlorothiophene | -7.1 | -0.8 | 6.3 |

| 2-Ethyl-5-methylthiophene | -6.5 | -0.4 | 6.1 |

Note: The values in this table are illustrative and based on typical DFT calculations for thiophene derivatives. Actual values for this compound would require specific computational analysis.

Charge Distribution, Dipole Moments, and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govrsc.org

For this compound, the MEP map is expected to show a region of negative potential (typically colored red or yellow) localized on the sulfur atom and the π-system of the thiophene ring, indicating their nucleophilic character. The electron-donating ethyl group would further enhance the electron density in its vicinity. In contrast, a region of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the chloromethyl group and, to a lesser extent, the ethyl group, signifying their electrophilic nature. The electronegative chlorine atom would create a significant dipole moment in the chloromethyl substituent, making the carbon atom of the CH₂Cl group a prime target for nucleophilic attack.

Reactivity Descriptors: Hardness, Softness, Electronegativity, and Electrophilicity Indices

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. mdpi.comnih.govnih.gov These include:

Hardness (η): A measure of the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered hard. mdpi.com

Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution. Soft molecules are generally more reactive. mdpi.com

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Based on the expected HOMO-LUMO gap, this compound would be classified as a relatively soft molecule, suggesting a higher degree of reactivity compared to unsubstituted thiophene. The presence of the electrophilic chloromethyl group would contribute to a higher electrophilicity index, indicating its susceptibility to react with nucleophiles. DFT-derived Fukui indices can further pinpoint the preferential sites for electrophilic attack on the thiophene ring. chempedia.info

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling provides a powerful tool to explore the intricate details of chemical reactions, including the identification of transition states and the prediction of reaction outcomes.

Transition State Characterization for Key Synthetic and Reactivity Pathways

A transition state is a fleeting, high-energy configuration that a molecule must pass through during a chemical reaction. mit.edu Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which governs the reaction rate.

For this compound, a key reaction pathway of interest is the nucleophilic substitution at the chloromethyl group (an SN2 reaction). Computational modeling can be employed to locate the transition state for the reaction of this compound with various nucleophiles. usp.br This would involve modeling the approach of the nucleophile to the carbon atom of the CH₂Cl group and the simultaneous departure of the chloride ion. The calculated activation barrier would provide valuable information about the feasibility and rate of such substitution reactions.

Prediction and Interpretation of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield more than one product. Computational modeling can be used to predict the regioselectivity (the preferential formation of one constitutional isomer over another) and stereoselectivity (the preferential formation of one stereoisomer over another) of reactions involving this compound.

For instance, in electrophilic substitution reactions on the thiophene ring, computational methods can be used to calculate the activation energies for attack at the different available positions (C3 and C4). The position with the lower activation barrier would be the predicted major product. The directing effects of the ethyl and chloromethyl groups would play a crucial role in determining this regioselectivity. The electron-donating ethyl group is an ortho-, para- director (directing to C4), while the electron-withdrawing chloromethyl group is a meta- director (directing to C4). Therefore, electrophilic substitution is strongly favored at the C4 position.

While this compound itself is not chiral, reactions at the chloromethyl group could potentially create a chiral center. In such cases, computational modeling could be used to predict the stereochemical outcome of the reaction by comparing the energies of the transition states leading to the different stereoisomers.

Solvation Effects on Reaction Kinetics and Thermodynamics

The influence of the solvent environment on chemical reactions is a critical factor in synthetic chemistry. For a substrate such as this compound, the choice of solvent can dramatically alter the rate (kinetics) and energetic favorability (thermodynamics) of a reaction. Computational chemistry offers powerful tools to dissect these interactions, providing insights that are often challenging to isolate experimentally.

Theoretical studies typically model the solvent's effect in two primary ways: explicit models, where individual solvent molecules are included in the calculation, and implicit models, which represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. By calculating the energies of reactants, transition states, and products in the simulated "gas phase" and then within the solvent continuum, the free energy of solvation can be determined. This allows for a quantitative assessment of how the solvent stabilizes or destabilizes different species along the reaction coordinate.

In nucleophilic substitution reactions involving this compound, where the chloride ion is the leaving group, the polarity of the solvent is paramount. Polar solvents are adept at stabilizing charged species. As the C-Cl bond breaks during the reaction, a partial negative charge develops on the chlorine atom in the transition state, which becomes a fully-fledged chloride anion upon completion. Polar solvents can stabilize this charge separation through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy barrier and accelerating the reaction rate. Conversely, nonpolar solvents offer less stabilization, leading to slower reaction rates.

To illustrate this, the following table presents hypothetical data on how solvent polarity might affect a generic nucleophilic substitution reaction of this compound.

Table 1: Illustrative Data on Solvent Effects on the Reaction Rate and Thermodynamics of a Nucleophilic Substitution of this compound

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) | Relative Gibbs Free Energy of Reaction (kcal/mol) |

| Toluene | 2.4 | 0 (Reference) | 0 (Reference) |

| Tetrahydrofuran (THF) | 7.5 | -3.1 | -2.2 |

| Dimethylformamide (DMF) | 36.7 | -5.9 | -4.5 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -7.0 | -5.8 |

| Note: This table contains representative data to demonstrate expected trends from computational studies. Actual values depend on the specific nucleophile, reaction, and level of theory. |

The trend shown in the table indicates that increasing solvent polarity leads to a more thermodynamically favorable reaction (a more negative Gibbs free energy) and a kinetically faster reaction (a lower activation energy).

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) represent a computational methodology aimed at building mathematical models that connect the molecular structure of a compound with its observed chemical reactivity. nih.govchem-soc.sinih.gov These models are invaluable for predicting the behavior of new or untested compounds.

Development of Predictive Models Correlating Structural Features with Reactivity Profiles

For a series of thiophene derivatives, including variations of this compound, a QSRR model can be developed to predict their reactivity in specific transformations, such as their reaction rate with a common nucleophile. The process begins with the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors are numerical values that quantify various aspects of the molecule's topology, geometry, and electronic structure.

Examples of descriptors include:

Topological descriptors: Molecular connectivity indices, Wiener index.

Geometrical descriptors: Molecular surface area, molecular volume.

Electronic descriptors: Dipole moment, partial atomic charges (e.g., on the chloromethyl carbon), energies of frontier molecular orbitals (HOMO and LUMO).

Once a dataset of descriptors and corresponding experimental reactivity data (e.g., rate constants) is compiled, statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are employed. chem-soc.si These methods generate an equation that quantitatively links the descriptors to reactivity.

A hypothetical QSRR model for the reactivity of substituted thiophenes might look like this:

log(Reactivity) = 2.15 * (LUMO Energy) - 0.78 * (Molecular Volume) + 0.95 * (Charge on Cα) + 1.34

Such a model, once validated, can be used to predict the reactivity of other thiophene derivatives simply by calculating their molecular descriptors, thereby guiding synthetic efforts toward molecules with desired reactivity profiles.

Computational Tools for Reaction Optimization and Design

The insights from QSRR and other computational methods are directly applicable to the practical challenges of reaction optimization and design. By understanding the structural and environmental factors that govern a reaction's outcome, chemists can move beyond a trial-and-error approach.

Furthermore, these computational tools facilitate the de novo design of reagents. If a desired transformation of this compound is inefficient, one could computationally design a novel catalyst or reagent with a specific geometry and electronic properties tailored to interact favorably with the thiophene substrate, thereby promoting the desired reaction pathway.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Structural Elucidation

Computational quantum chemistry is a powerful ally in the structural characterization of molecules by predicting their spectroscopic signatures. Comparing these predicted spectra with experimental data provides a high degree of confidence in the structural assignment of compounds like this compound.

NMR Spectroscopy: The prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govimist.ma The method calculates the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value relative to a standard reference compound like Tetramethylsilane (TMS). These predictions are invaluable for assigning complex spectra, distinguishing between isomers, and confirming proposed structures. rsc.orgrsc.org

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Nucleus | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| 13C NMR | ||

| Thiophene C2 | 142.5 | 141-144 |

| Thiophene C5 | 146.8 | 145-148 |

| Thiophene C3 | 127.3 | 126-128 |

| Thiophene C4 | 125.1 | 124-126 |

| CH₂Cl | 39.0 | 38-40 |

| CH₂CH₃ | 23.5 | 22-24 |

| CH₂CH₃ | 15.8 | 14-16 |

| 1H NMR | ||

| Thiophene H3 | 6.86 | 6.8-6.9 |

| Thiophene H4 | 6.68 | 6.6-6.7 |

| CH₂Cl | 4.73 | 4.7-4.8 |

| CH₂CH₃ | 2.82 | 2.8-2.9 |

| CH₂CH₃ | 1.31 | 1.3-1.4 |

| Note: Predicted values are based on DFT/GIAO calculations and are scaled for comparison with experimental data. |

IR Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands seen in an Infrared (IR) spectrum. These calculations help in assigning the observed peaks to specific molecular motions, such as C-H stretches, C=C ring stretches, or the characteristic C-Cl stretch, aiding in functional group identification.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations provide the wavelength of maximum absorption (λmax) and the intensity of the transition (oscillator strength). For conjugated systems like thiophene, TD-DFT can help understand the nature of the electronic excitations (e.g., π → π* transitions) and how substituents alter the absorption profile. researchgate.netacs.org

Advanced Applications in Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Functional Organic Molecules

The presence of a chloromethyl group makes 2-(Chloromethyl)-5-ethylthiophene an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed to introduce the 5-ethylthienyl group into a variety of functional organic molecules, including those with applications in agriculture and specialty colorants.

Building Block for Agrochemical Intermediates

Thiophene (B33073) derivatives are integral components in a range of biologically active compounds, including pesticides and herbicides. The reactive nature of chloromethylated thiophenes, such as this compound, positions them as valuable intermediates in the synthesis of complex agrochemicals. The synthesis of a potential pesticide, for example, can involve the reaction of this compound with a nucleophilic site on a core scaffold that possesses inherent biological activity.

The primary synthetic route involves a nucleophilic substitution reaction where the chlorine atom is displaced by a suitable nucleophile (e.g., an amine, alcohol, or thiol) that is part of a larger molecule. This covalent linkage attaches the 5-ethylthiophene unit, which can modulate the final product's properties, such as its lipophilicity, metabolic stability, and interaction with biological targets. For instance, substituted thienyl moieties are found in the general structures of certain classes of insecticides. The ethyl group, in particular, can enhance solubility in organic media, which is a crucial factor for formulation and delivery of agrochemicals. Research into new agrochemicals often involves creating libraries of compounds with diverse substituents to optimize efficacy, and this compound serves as a key reagent for introducing the 5-ethylthien-2-ylmethyl group.

Components in the Synthesis of Specialty Dyes and Pigments

In the field of specialty chemicals, thiophene-based chromophores are known for their unique photophysical properties, including strong absorption and fluorescence, making them suitable for use in high-performance dyes and pigments. The synthesis of such colorants can advantageously employ this compound as a building block to introduce the electron-rich ethylthiophene scaffold into the final dye structure.

The synthesis route typically involves the alkylation of a dye precursor containing a nucleophilic group (such as a hydroxyl, amino, or thiol group) with this compound. This reaction covalently bonds the thiophene ring to the core chromophore. The incorporation of the 5-ethylthiophene moiety can significantly influence the electronic structure of the dye, leading to shifts in its absorption and emission spectra (color). This allows for the fine-tuning of the dye's colorimetric properties. Furthermore, the alkyl group can improve the solubility of the dye in specific solvents or polymer matrices, which is essential for applications in inks, coatings, and plastics. Azo dyes, for instance, which represent a large class of commercial colorants, can be functionalized using this approach to create new dyes with tailored properties.

Table 1: Proposed Synthesis of a Thiophene-Containing Azo Dye

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Purpose |

| 1 | 4-Nitroaniline | NaNO₂, HCl | 0-5 °C | 4-Nitrobenzenediazonium chloride | Diazotization of the primary amine. |

| 2 | N,N-dimethylaniline | 4-Nitrobenzenediazonium chloride | Mildly acidic solution | 4-(Dimethylamino)-4'-nitroazobenzene | Azo coupling to form the basic dye structure. |

| 3 | 4-(Dimethylamino)-4'-nitroazobenzene | SnCl₂, HCl | Heat | 4-Amino-N,N-dimethyl-4'-(dimethylamino)azobenzene | Reduction of the nitro group to an amine. |

| 4 | 4-Amino-N,N-dimethyl-4'-(dimethylamino)azobenzene | This compound | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-((5-ethylthiophen-2-yl)methyl) derivative of the azo dye | Alkylation of the newly formed amino group to incorporate the ethylthiophene moiety, modifying the dye's properties. |

Monomer and Building Block for Polymeric Materials

Thiophene-based polymers, particularly polythiophenes, are a cornerstone of the field of organic electronics due to their semiconducting properties. This compound can serve as a precursor to monomers used in the synthesis of these advanced polymeric materials.

Synthesis of Conductive Polymers and Organic Semiconductors from Thiophene Analogues

Poly(alkylthiophene)s (P3ATs) are among the most studied classes of conductive polymers. The synthesis of regioregular P3ATs, which exhibit superior electronic properties, is typically achieved through metal-catalyzed cross-coupling polymerizations, such as the McCullough method or Grignard Metathesis (GRIM) polymerization. cmu.edu These methods require di-functionalized monomers, commonly 2,5-dihalo-3-alkylthiophenes.

While this compound is not directly polymerizable via these standard methods, it is a key starting material for the synthesis of appropriate monomers. For example, the thiophene ring can be halogenated (e.g., brominated) at the 5-position, and the chloromethyl group can be chemically transformed or used to attach other functional groups, creating a polymerizable monomer. The ethyl group at the 5-position is crucial as it imparts solubility to the resulting polymer. Without such side chains, polythiophene is an intractable, insoluble material. The enhanced solubility allows for solution-based processing, which is a significant advantage for device fabrication. The polymerization of monomers derived from this compound would lead to poly(ethylthiophene) derivatives, a class of materials known for their stability and conductivity. magtech.com.cn

Incorporation into Advanced Materials for Optoelectronic and Electronic Devices

The poly(ethylthiophene) derivatives synthesized from this compound precursors have significant potential for use in a variety of electronic and optoelectronic devices. The performance of these devices is highly dependent on the chemical structure and morphology of the active polymer layer.

Organic Field-Effect Transistors (OFETs): The ethyl side chains on the polythiophene backbone influence the polymer's packing in the solid state, which directly affects charge carrier mobility. Solution-processable polymers allow for the creation of uniform thin films required for OFET fabrication. ntu.edu.tw

Organic Photovoltaics (OPVs): In solar cells, poly(alkylthiophene)s act as the electron donor material. The electronic properties, such as the HOMO/LUMO energy levels and the optical bandgap, can be tuned by the structure of the monomer, impacting the device's efficiency.

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials can be used as the emissive layer or charge-transport layers in OLEDs. beilstein-journals.orgnih.gov The ethyl groups can help prevent aggregation-induced quenching of fluorescence, leading to more efficient light emission.

The ability to process these polymers from solution makes them compatible with low-cost, large-area manufacturing techniques like spin-coating, inkjet printing, and roll-to-roll processing, which is a key driver for the commercialization of organic electronics.

Scaffolding for Catalyst Development and Ligand Synthesis

The rigid, aromatic structure of the thiophene ring, combined with the reactive handle provided by the chloromethyl group, makes this compound an excellent scaffold for the synthesis of specialized ligands for catalysis. Thiophene-based ligands have been shown to be effective in a variety of metal-catalyzed reactions.

The synthesis of such ligands involves the reaction of the chloromethyl group with a nucleophilic species that contains a donor atom, such as phosphorus, nitrogen, or sulfur. For instance, reaction with triphenylphosphine (B44618) yields a phosphonium (B103445) salt, which can be reduced to a phosphine ligand. Alternatively, reaction with amines or other nitrogen-containing heterocycles can produce multidentate ligands that can chelate to a metal center. These ligands can then be complexed with transition metals like palladium, nickel, or ruthenium to form catalysts. The electronic properties of the 5-ethylthiophene ring can influence the electron density at the metal center, thereby modulating the catalyst's reactivity and selectivity. This approach allows for the creation of a diverse library of ligands with tunable steric and electronic properties for applications in cross-coupling reactions, hydrogenation, and other important organic transformations. diva-portal.org

Table 2: Hypothetical Synthesis of a Thiophene-Based Phosphine Ligand

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Application |

| 1 | This compound | Triphenylphosphine (PPh₃) | Solvent (e.g., Toluene), Heat | (5-Ethylthiophen-2-yl)methyl)triphenylphosphonium chloride | Phosphonium salt intermediate. |

| 2 | (5-Ethylthiophen-2-yl)methyl)triphenylphosphonium chloride | Strong Base (e.g., n-BuLi) | Anhydrous solvent (e.g., THF) | (5-Ethylthiophen-2-yl)methyl)triphenylphosphine | A phosphine ligand ready for complexation with a transition metal to form a catalyst. |

Q & A

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-5-ethylthiophene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chloromethylation of 5-ethylthiophene derivatives. A Friedel-Crafts alkylation or direct substitution reaction using chloromethylating agents (e.g., paraformaldehyde/HCl) is employed. Key parameters include:

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions like polymerization .

- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance electrophilic substitution efficiency .

- Solvent : Polar aprotic solvents (e.g., DCM) improve reagent solubility and reaction homogeneity.

Example Protocol :

Step 1: Dissolve 5-ethylthiophene (1 equiv) in DCM.

Step 2: Add paraformaldehyde (1.2 equiv) and HCl gas under ice-cooling.

Step 3: Stir for 12 hr, quench with NaHCO₃, and isolate via column chromatography.

Yield optimization requires monitoring by TLC and adjusting stoichiometry of chloromethylating agents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 2.5–3.0 ppm (CH₂Cl group) and δ 1.2–1.4 ppm (ethyl CH₃) confirm substitution . Splitting patterns distinguish thiophene ring protons.

- ¹³C NMR : Signals near 45 ppm (CH₂Cl) and 15 ppm (ethyl CH₃) validate structure .

- IR : Stretching at 650–750 cm⁻¹ (C-Cl) and 3100 cm⁻¹ (aromatic C-H) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 160 [M⁺]) and fragmentation patterns (e.g., loss of Cl) confirm molecular weight .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation from chlorinated compounds .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Halogenated waste should be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized when scaling up?

- Methodological Answer :

- Reaction Engineering :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces byproduct formation |

| Catalyst Loading | 5 mol% ZnCl₂ | Enhances reaction rate |

| Solvent Volume | 10 mL/g substrate | Balances solubility and mixing |

- In-line Monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters dynamically .

- Purification : Gradient elution in column chromatography (hexane:EtOAc 9:1 to 7:3) improves separation of chlorinated byproducts .

Q. How can contradictory NMR/XRD data for this compound derivatives be resolved?

- Methodological Answer :